molecular formula C26H35N2O6P B15344156 Psoralen-c 2 cep

Psoralen-c 2 cep

Cat. No.: B15344156
M. Wt: 502.5 g/mol
InChI Key: DBDHKKULBPYUPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of psoralen-c 2 cep typically involves the extraction of psoralen from natural sources such as the seeds of Psoralea corylifolia or certain fruits like figs and citrus fruits . The extracted psoralen is then subjected to various chemical reactions to produce this compound. Common synthetic routes include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The raw materials are processed using advanced extraction techniques such as supercritical fluid extraction or solvent extraction. The extracted psoralen is then purified through crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Psoralen-c 2 cep undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products have varying chemical and biological properties, making them useful for different applications .

Scientific Research Applications

Psoralen-c 2 cep has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of psoralen-c 2 cep involves its ability to penetrate cellular membranes and insert itself between the pyrimidines of DNA. When exposed to ultraviolet light, this compound becomes photoreactive and forms mono- and di-adducts with DNA, leading to cell apoptosis. This apoptotic effect is more pronounced in tumor cells due to their high rate of cell division . Additionally, photoactivated this compound can inhibit tyrosine kinase signaling and influence the immunogenic properties of cells .

Comparison with Similar Compounds

Psoralen-c 2 cep is unique compared to other similar compounds due to its specific photoreactive properties and its ability to form stable adducts with DNA. Similar compounds include:

Properties

Molecular Formula

C26H35N2O6P

Molecular Weight

502.5 g/mol

IUPAC Name

3-[[di(propan-2-yl)amino]-[2-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methoxy]ethoxy]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C26H35N2O6P/c1-16(2)28(17(3)4)35(31-10-8-9-27)32-12-11-30-15-23-20(7)33-26-19(6)25-21(14-22(23)26)18(5)13-24(29)34-25/h13-14,16-17H,8,10-12,15H2,1-7H3

InChI Key

DBDHKKULBPYUPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCOP(N(C(C)C)C(C)C)OCCC#N)C

Origin of Product

United States

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